molecular formula C21H19N3O3S B1672462 GW-406381 CAS No. 221148-46-5

GW-406381

Cat. No.: B1672462
CAS No.: 221148-46-5
M. Wt: 393.5 g/mol
InChI Key: NXMZBNYLCVTRGB-UHFFFAOYSA-N
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Description

GW-406381 is a small molecule compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. This compound has been used in trials studying the treatment of pain, trauma, neurodynia, dental pain, and hyperalgesia .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers, have been identified as potent and selective cyclooxygenase-2 (cox-2) inhibitors . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

As a potential COX-2 inhibitor, this compound may interact with the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition can result in reduced inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 affects the arachidonic acid pathway, reducing the production of pro-inflammatory prostaglandins. This can lead to downstream effects such as decreased inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action would likely be a reduction in the production of pro-inflammatory prostaglandins due to the inhibition of COX-2. This could result in decreased inflammation and pain .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility might be affected by the pH of the environment, which could influence its absorption and distribution .

Preparation Methods

The synthesis of GW-406381 involves several steps, starting with the preparation of the phenylpyrazole skeleton. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

GW-406381 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GW-406381 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

GW-406381 is unique in its high selectivity for COX-2 compared to other similar compounds. Some similar compounds include:

Compared to these compounds, this compound has shown promising results in preclinical studies, but its development has been discontinued due to various reasons .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMZBNYLCVTRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202043
Record name 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221148-46-5, 537697-89-5
Record name 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221148-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 406381
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221148465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW 406381X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537697895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-406381
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-406381
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y869C2THE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The residue from Example 6(i), 2-(4-ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-3,3a-dihydro-pyrazolo[1,5-b]pyridazine, was redissolved in DCM (5 mL) and palladium on carbon (10% wt, 0.25 g) was added. The mixture was heated under reflux for 18 hours, whereupon analysis of the mixture by mass spectrometry showed the presence of a main component, MH+ 394, corresponding to the title compound. The reaction mixture was purified directly by silica gel chromatography (ethyl acetatelcyclohexane 2:1) to give the title compound as a white solid (0.181 g, 59%). MH+ 394
[Compound]
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-3,3a-dihydro-pyrazolo[1,5-b]pyridazine
Quantity
0 (± 1) mol
Type
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Reaction Step One
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5 mL
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Synthesis routes and methods II

Procedure details

Titanium tetrachloride (26 mL) was added to a stirred suspension of 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone (75.0 g), N-amino-pyridazinium hexafluorophosphate (59.6 g) in DCM (1125 mL) at about 20° C. N-Methyl-pyrrolidinone (23 mL) was added and TMEDA (50 mL) was added over a period of about 4 hours and the reaction mixture heated at 40° C. for 4.5 hours. The reaction mixture was stirred at about 20° C. for about 2 hours and further TMEDA (93 mL) was added over about 15 minutes. The mixture was stirred for about 18 hours and iodine (63 g) was added. After about a further 5 hours, IMS (55 mL) was added, followed by 3.3M hydrochloric acid (1125 mL) and the layers were separated. The organic extract was further washed with 3.3M hydrochloric acid (375 mL), aqueous sodium carbonate solution (20% w/v, 375 mL), aqueous sodium thiosulfate solution (20% w/v, 2×375 mL) and aqueous sodium chloride solution (3% w/v, 2×375 mL). The organic extract was then concentrated by distillation to a residual volume of about 450 mL and iso-octane (about 187 mL) was added at about 38° C. The resultant slurry was cooled to about 0-5° C. and filtered. The crude product was washed with DCM/iso-octane (1:1, 2×150 mL) and iso-octane (400 mL), dried, and then dissolved in acetone (1200 mL). This solution was heated to about 50° C. and treated with charcoal (19 g) for about 1 hour before filtering. The charcoal was washed with hot acetone (750 mL) and the combined filtrates and washings were concentrated by distillation to a residual volume of about 825 mL. Further acetone (375 ml) was added to the concentrate, which was concentrated again to a residual volume of about 825 mL. Maintaining the temperature at about 50° C., water (450 mL) was added over about 1 hour, causing the product to crystallise. After cooling the slurry to about 0-5° C. the product was isolated by filtration, washed with chilled acetone/water (1:1, 2×150 mL), and dried in vacuo at 65° C. to give the title compound as a pale yellow crystalline solid (63.6 g, 68.6%), spectroscopically identical to the product of Example 7.
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
93 mL
Type
reactant
Reaction Step Three
Quantity
63 g
Type
reactant
Reaction Step Four
Quantity
1125 mL
Type
reactant
Reaction Step Five
[Compound]
Name
IMS
Quantity
55 mL
Type
solvent
Reaction Step Six
Quantity
75 g
Type
reactant
Reaction Step Seven
Quantity
59.6 g
Type
reactant
Reaction Step Seven
Name
Quantity
1125 mL
Type
solvent
Reaction Step Seven
Quantity
26 mL
Type
catalyst
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Yield
68.6%

Synthesis routes and methods III

Procedure details

Quantity
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COc1ccc(-c2nn3ncccc3c2-c2ccc(S(C)(=O)=O)cc2)cc1
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Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CS(=O)(=O)c1ccc(-c2c(-c3ccc(O)cc3)nn3ncccc23)cc1
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Synthesis routes and methods V

Procedure details

4-[3-(4-Methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazin-2-yl]-phenol (663 mg, 1.82), iodoethane (1 eq) and potassium carbonate (2 eq) in acetonitrile (30 ml) were heated at reflux under nitrogen for 18 h. The cooled reaction mixture was partitioned between water (30 ml) and ethyl acetate (30 ml). The organic phase was collected, dried and purified by chromatography to give the title compound (547 mg) as a cream foam.
Name
4-[3-(4-Methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazin-2-yl]-phenol
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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